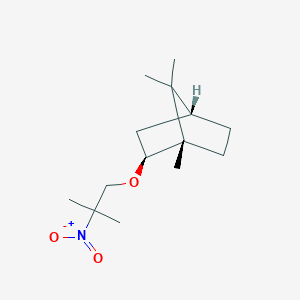![molecular formula C8H11NO3S B14458879 Methanesulfonic acid, [(4-methylphenyl)amino]- CAS No. 74141-96-1](/img/structure/B14458879.png)
Methanesulfonic acid, [(4-methylphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, [(4-methylphenyl)amino]- is an organosulfur compound with a unique structure that combines the properties of methanesulfonic acid and an aromatic amine. This compound is known for its strong acidity and ability to participate in various chemical reactions, making it valuable in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanesulfonic acid, [(4-methylphenyl)amino]- can be synthesized through several methods. One common approach involves the reaction of methanesulfonic acid with 4-methylaniline under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methanesulfonic acid, [(4-methylphenyl)amino]- often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, [(4-methylphenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted aromatic compounds. These products have various applications in chemical synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, [(4-methylphenyl)amino]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methanesulfonic acid, [(4-methylphenyl)amino]- involves its strong acidic nature, which allows it to donate protons and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties but lacking the aromatic amine group.
4-Methylaniline: An aromatic amine that shares structural similarities but lacks the sulfonic acid group.
Uniqueness
Methanesulfonic acid, [(4-methylphenyl)amino]- is unique due to its combination of a strong acid and an aromatic amine in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
74141-96-1 |
|---|---|
Molekularformel |
C8H11NO3S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
(4-methylanilino)methanesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-7-2-4-8(5-3-7)9-6-13(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
DPAFYOWMMQJPDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


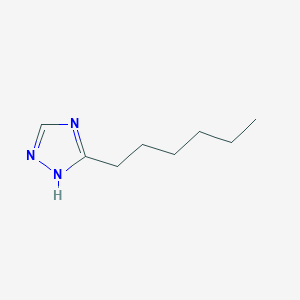
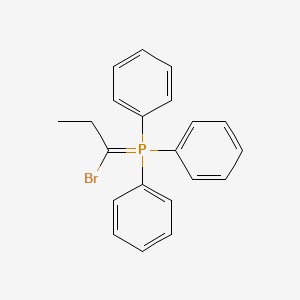

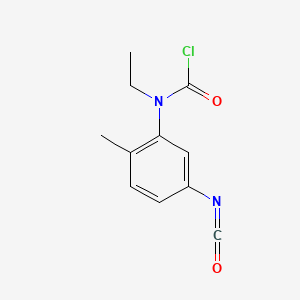
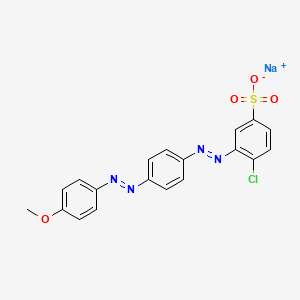
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)

![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)


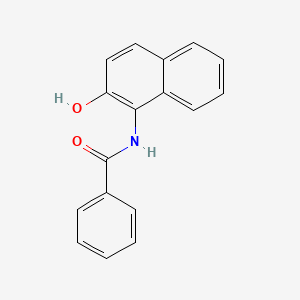
![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
